molecular formula C12H12N4O3 B2459110 2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate CAS No. 865658-44-2

2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate

Cat. No.: B2459110
CAS No.: 865658-44-2
M. Wt: 260.253
InChI Key: VLCLGAHDZWPHRC-UHFFFAOYSA-N
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Description

The compound “2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate” is a derivative of pyrazolo[1,5-a]pyrimidine . It is a complex organic compound with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring . The compound also contains a cyano group (-CN), a methyl group (-CH3), and an ethyl acetate group (-COOC2H5) .


Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C (decomposition in MeOH) . Its molecular weight is 336.35 . The compound is stable under normal conditions and should be stored at 28 C .

Properties

IUPAC Name

2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-10(3-4-19-8(2)17)12(18)16-11(15-7)9(5-13)6-14-16/h6,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGATQXUQCYROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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